molecular formula C17H23NO3 B5234498 N-(4-ethylcyclohexyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide

N-(4-ethylcyclohexyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide

Cat. No. B5234498
M. Wt: 289.4 g/mol
InChI Key: JMRUDKFQOWWPPC-UHFFFAOYSA-N
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Description

N-(4-ethylcyclohexyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide, commonly known as EBDB or Ethylone, is a synthetic cathinone and a member of the phenethylamine family. It is a designer drug that is structurally similar to amphetamines and MDMA. EBDB has gained popularity in the recreational drug market due to its psychoactive effects, but it has also been studied for its potential therapeutic applications.

Mechanism of Action

EBDB works by increasing the levels of neurotransmitters such as dopamine, norepinephrine, and serotonin in the brain. It acts as a reuptake inhibitor, preventing the reabsorption of these neurotransmitters and prolonging their effects.
Biochemical and Physiological Effects:
The psychoactive effects of EBDB include euphoria, increased sociability, and heightened sensory perception. It also causes an increase in heart rate, blood pressure, and body temperature. However, due to its structural similarity to MDMA, it may also have neurotoxic effects on the brain.

Advantages and Limitations for Lab Experiments

EBDB has advantages over other psychoactive drugs due to its unique chemical structure and potential therapeutic applications. However, its recreational use and legal status may limit the availability of research-grade material for scientific studies.

Future Directions

Further research is needed to fully understand the potential therapeutic applications and risks associated with EBDB. Studies could focus on optimizing the synthesis method to produce higher yields and purer product. Additionally, investigations into the long-term effects of EBDB on the brain and its potential for addiction should be conducted. Finally, clinical trials could be conducted to test the efficacy of EBDB as a treatment for psychiatric disorders.

Synthesis Methods

The synthesis of EBDB involves the condensation of 3,4-methylenedioxyphenylpropan-2-one with ethylamine and cyclohexanone. The reaction is catalyzed by sodium borohydride and acetic acid, and the product is purified through recrystallization.

Scientific Research Applications

EBDB has been studied for its potential use in treating psychiatric disorders such as depression, anxiety, and post-traumatic stress disorder. It has also been investigated for its neuroprotective and anti-inflammatory properties.

properties

IUPAC Name

N-(4-ethylcyclohexyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO3/c1-2-12-3-6-14(7-4-12)18-17(19)13-5-8-15-16(11-13)21-10-9-20-15/h5,8,11-12,14H,2-4,6-7,9-10H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMRUDKFQOWWPPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCC(CC1)NC(=O)C2=CC3=C(C=C2)OCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-ethylcyclohexyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide

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